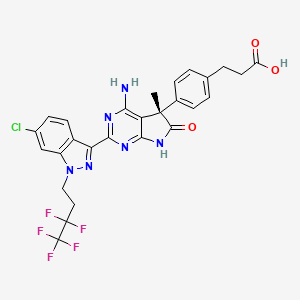

sGC activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H22ClF5N6O3 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid |

InChI |

InChI=1S/C27H22ClF5N6O3/c1-25(14-5-2-13(3-6-14)4-9-18(40)41)19-21(34)35-23(36-22(19)37-24(25)42)20-16-8-7-15(28)12-17(16)39(38-20)11-10-26(29,30)27(31,32)33/h2-3,5-8,12H,4,9-11H2,1H3,(H,40,41)(H3,34,35,36,37,42)/t25-/m0/s1 |

InChI Key |

BAFUFNSAYGCZIC-VWLOTQADSA-N |

Isomeric SMILES |

C[C@@]1(C2=C(N=C(N=C2NC1=O)C3=NN(C4=C3C=CC(=C4)Cl)CCC(C(F)(F)F)(F)F)N)C5=CC=C(C=C5)CCC(=O)O |

Canonical SMILES |

CC1(C2=C(N=C(N=C2NC1=O)C3=NN(C4=C3C=CC(=C4)Cl)CCC(C(F)(F)F)(F)F)N)C5=CC=C(C=C5)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of sGC Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of soluble guanylate cyclase (sGC) activators, a class of therapeutic agents targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document delves into the molecular interactions, signaling cascades, and functional consequences of sGC activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: Overcoming NO-Insensitivity

Soluble guanylate cyclase is a critical enzyme in cardiovascular and other physiological systems, acting as the primary receptor for nitric oxide (NO). Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme moiety of sGC, triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. However, in various pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[1][2][3]

sGC activators are a distinct class of compounds that bypass this limitation by directly activating the oxidized or heme-free forms of sGC.[4][5] This mechanism is fundamentally different from that of sGC stimulators, which target the reduced (Fe²⁺) form of the enzyme and act synergistically with NO.[2] By activating the otherwise dysfunctional enzyme, sGC activators restore cGMP production, leading to downstream signaling events that promote vasodilation, inhibit platelet aggregation, and exert anti-inflammatory and anti-fibrotic effects.[6][7]

Binding Site and Molecular Interaction

Cryo-electron microscopy (cryo-EM) studies have revealed that sGC activators, such as cinaciguat, bind within the heme pocket of the β1 subunit's H-NOX domain.[8] In the absence of the heme group, the activator occupies this pocket and acts as a heme mimetic. This binding induces a conformational change in the sGC enzyme, transitioning it from an inactive, bent conformation to an active, more extended state, which facilitates the catalytic conversion of GTP to cGMP.[8]

Quantitative Data Summary

The following tables summarize the in vitro potency of various sGC activators from published studies. This data is crucial for comparing the efficacy of different compounds and for designing further preclinical and clinical investigations.

| Compound | Assay Type | System | EC₅₀ | Conditions |

| Cinaciguat (BAY 58-2667) | sGC Activity | Purified heme-free sGC | ~7 nM | Heme-free rat sGC |

| cGMP Accumulation | Rat Aortic Smooth Muscle Cells | ~10 nM | Pre-treated with ODQ | |

| Ataciguat (HMR-1766) | sGC Activity | Purified sGC | 0.51 µM | |

| BAY 60-2770 | Erectile Response | Rat | Potent erectile activity | Enhanced by ODQ |

| Runcaciguat (BAY 1101042) | cGMP Production | In vitro | Concentration-dependent | Selectively binds oxidized and heme-free sGC |

| GSK2181236A | P-VASP Formation | Rat Aortic Smooth Muscle Cells | 12.7 nM | Potentiated by ODQ |

Signaling Pathways and Experimental Workflows

The activation of sGC by activators initiates a signaling cascade with broad physiological effects. A typical experimental workflow to characterize a novel sGC activator involves a series of in vitro, ex vivo, and in vivo assays.

sGC Signaling Pathway

Caption: The sGC activator signaling pathway under conditions of oxidative stress.

Experimental Workflow for sGC Activator Characterization

Caption: A typical preclinical experimental workflow for the characterization of sGC activators.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of sGC activators.

Protocol 1: In Vitro sGC Enzyme Activity Assay

This assay directly measures the ability of a compound to activate purified sGC by quantifying the production of cGMP from GTP.

Materials:

-

Purified recombinant sGC enzyme

-

Assay buffer: 50 mM triethanolamine (B1662121) (TEA), pH 7.4, 1 mM DTT, 5 mM MgCl₂, 200 µM GTP

-

Test compound (sGC activator)

-

ODQ (1H-[6][8][9]oxadiazolo[4,3-a]quinoxalin-1-one) for inducing sGC oxidation

-

Tween-20 for generating heme-free sGC

-

[α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (e.g., ELISA)

-

Reaction quench solution: 125 mM Zinc Acetate and 125 mM Sodium Carbonate

Procedure:

-

Enzyme Preparation: Dilute the purified sGC in an appropriate buffer. To assess activity on oxidized sGC, pre-incubate the enzyme with 10 µM ODQ for 10 minutes at 37°C. To assess activity on heme-free sGC, include 0.5% (v/v) Tween-20 in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the prepared sGC enzyme (e.g., 10-50 ng), and the test compound at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding GTP (and [α-³²P]GTP if using radiometric detection). Incubate the mixture for 10-20 minutes at 37°C.

-

Termination: Stop the reaction by adding the quench solution.

-

cGMP Quantification:

-

Radiometric: Separate [³²P]cGMP from unreacted [α-³²P]GTP using alumina (B75360) columns and quantify using a scintillation counter.

-

ELISA: Centrifuge the terminated reaction to pellet the precipitated GTP. Use the supernatant to quantify cGMP levels using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Plot the rate of cGMP formation against the test compound concentration to determine the EC₅₀ value.

Protocol 2: Cellular cGMP Accumulation Assay

This assay measures the ability of a compound to increase intracellular cGMP levels in a cellular context.

Materials:

-

Cultured cells known to express sGC (e.g., rat aortic smooth muscle cells, HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test compound (sGC activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercial cGMP immunoassay kit (e.g., ELISA)

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Wash the cells with stimulation buffer and then pre-incubate with a PDE inhibitor in serum-free medium for 20-30 minutes at 37°C.

-

Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer. Incubate for 10-20 minutes to ensure complete lysis.

-

Sample Collection and Processing: Collect the cell lysates and centrifuge to remove cellular debris.

-

cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial immunoassay kit.

-

Data Analysis: Normalize the cGMP concentration to the total protein concentration of the cell lysate. Plot the normalized cGMP levels against the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: Ex Vivo Vasodilation Assay (Isolated Aortic Rings)

This assay assesses the functional effect of a compound on vascular tone in an ex vivo setting.[10]

Materials:

-

Rodent (e.g., rat or mouse) thoracic aorta

-

Krebs-Henseleit solution (KHS), gassed with 95% O₂ / 5% CO₂

-

Organ bath system with isometric force transducers

-

Vasoconstrictor agent (e.g., phenylephrine)

-

Test compound (sGC activator)

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount each aortic ring in an organ bath filled with KHS maintained at 37°C and continuously bubbled with the gas mixture. Apply an optimal resting tension (e.g., 1.5-2.0 g).

-

Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh KHS every 15-20 minutes.

-

Pre-contraction: Induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent like phenylephrine (B352888) (e.g., 1 µM).

-

Compound Addition: Once a stable contraction plateau is achieved, add the test compound in a cumulative manner in increasing concentrations.

-

Data Acquisition and Analysis: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

sGC activators represent a promising therapeutic strategy for a variety of cardiovascular and fibrotic diseases, particularly those associated with oxidative stress and impaired NO signaling. Their unique mechanism of action, which involves the direct activation of oxidized or heme-free sGC, distinguishes them from other classes of drugs targeting the NO-sGC-cGMP pathway. A thorough understanding of their molecular mechanism, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is essential for the continued development and successful clinical translation of this important class of therapeutic agents.

References

- 1. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]

- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Collection - Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042) - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 9. The sGC activator BAY 60-2770 has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

The Rise of a New Therapeutic Principle: A Technical Guide to the Discovery and Development of Soluble Guanylate Cyclase (sGC) Activators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, inflammation, and fibrosis. In numerous pathological states characterized by high oxidative stress, the sGC enzyme becomes oxidized and heme-deficient, rendering it insensitive to endogenous NO. This impairment is a key driver in the pathophysiology of cardiovascular and renal diseases. sGC activators are a novel class of therapeutic agents specifically designed to target this dysfunctional, NO-unresponsive form of the enzyme, thereby restoring cGMP signaling. This guide provides an in-depth technical overview of the discovery, mechanism of action, and development of first and next-generation sGC activators, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological and experimental pathways.

The Discovery of sGC Activators: Targeting a Diseased Enzyme State

The discovery of compounds that modulate sGC activity independently of NO was a significant milestone in pharmacology.[1] Two distinct classes emerged: sGC stimulators and sGC activators. While sGC stimulators like riociguat (B1680643) and vericiguat (B611664) require the reduced, heme-containing form of sGC, sGC activators have the unique ability to target the oxidized and heme-free (apo-sGC) enzyme.[1][2] This is particularly relevant in diseases with high oxidative stress, where the formation of reactive oxygen species (ROS) oxidizes the sGC heme iron (Fe²⁺ → Fe³⁺), leading to heme loss and an enzyme that can no longer be stimulated by NO.[2]

The first generation of sGC activators, including cinaciguat (B1243192) (BAY 58-2667) and ataciguat (B1666109) (HMR-1766), were identified through high-throughput screening.[3] These early compounds validated the therapeutic concept but were hampered by limitations such as the need for intravenous administration (cinaciguat) or discontinuation during clinical development.[3] Subsequent research efforts focused on identifying orally bioavailable, next-generation activators. This led to the discovery of compounds like runcaciguat (B610601) (BAY 1101042) through extensive screening and structure-activity relationship (SAR) studies, overcoming the limitations of earlier agents.[2][4]

Mechanism of Action

sGC activators function by binding to the now-vacant heme pocket of the oxidized or heme-free sGC enzyme.[5] This binding event mimics the conformational change normally induced by NO binding to the heme group, thereby activating the enzyme's catalytic domain to convert guanosine triphosphate (GTP) to cGMP.[6] This NO-independent and heme-independent mechanism restores a critical signaling pathway even when endogenous NO bioavailability is low or sGC is dysfunctional.[7]

The signaling cascade is visually represented in the diagram below.

Key sGC Activators in Development: Quantitative Data

The development of sGC activators has yielded several key compounds that have been evaluated in preclinical models and clinical trials. The following tables summarize their in vitro potency and key clinical outcomes.

Table 1: In Vitro Potency of sGC Activators

| Compound | Assay Type | System | Potency (EC₅₀ / MEC) | Reference(s) |

| Cinaciguat | Enzyme Activity | Purified Heme-free sGC | ~200 nM (EC₅₀) | [8] |

| Ataciguat | Enzyme Activity | Vascular Smooth Muscle Cells | 510 nM (EC₅₀) | [9] |

| Runcaciguat | cGMP Formation | CHO Cells | 27 nM (EC₅₀) / 3 nM (MEC) | [2][4] |

EC₅₀: Half-maximal effective concentration; MEC: Minimum effective concentration.

Table 2: Summary of Key Clinical Trial Data for sGC Activators

| Compound | Phase | Indication | Key Efficacy Endpoint(s) | Reference(s) |

| Cinaciguat | IIb | Acute Decompensated Heart Failure | -7.7 to -7.9 mmHg change in PCWP vs. placebo. Increased cardiac output by 1.68 L/min. Trial terminated early due to hypotension. | [10][11][12] |

| Ataciguat | II | Fibrocalcific Aortic Valve Stenosis | ~70% reduction in the progression of aortic valve calcification vs. placebo over 6 months. | [13][14][15] |

| Runcaciguat | IIa | Chronic Kidney Disease (CKD) | -45.2% to -48.1% reduction in Urine Albumin-to-Creatinine Ratio (UACR) vs. placebo over 8 weeks. | [1][16][17][18] |

| Mosliciguat (B3325865) | I | Pulmonary Hypertension | Mean-max peak reduction in Pulmonary Vascular Resistance (PVR) of -38.1% from baseline (2.0 mg inhaled dose). |

PCWP: Pulmonary Capillary Wedge Pressure.

Experimental Protocols: Core Methodologies

The discovery and characterization of sGC activators rely on a suite of specialized in vitro and cell-based assays. Below are detailed protocols for key experimental workflows.

High-Throughput Screening (HTS) for sGC Activators

The initial discovery of novel sGC activator scaffolds often employs HTS. A common approach uses a cell line engineered to report cGMP production.

Protocol: Cell-Based HTS using a CNG Channel Reporter [19]

-

Cell Plating: Seed Chinese Hamster Ovary (CHO) cells, stably co-expressing sGC, a cyclic nucleotide-gated (CNG) ion channel, and the photoprotein aequorin, into 384-well microplates. Incubate overnight.

-

Compound Addition: Use automated liquid handlers to dispense a large chemical library, with each well receiving a unique compound at a fixed concentration.

-

Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for compound uptake and sGC activation.

-

Signal Detection: Measure the luminescence generated by aequorin using a plate reader. An increase in cGMP opens the CNG channel, allowing Ca²⁺ influx, which triggers the aequorin light emission.

-

Hit Identification: Wells exhibiting a signal significantly above the background are identified as primary "hits." These compounds are then selected for further validation.

In Vitro sGC Enzyme Activity Assay

This assay directly measures the ability of a compound to activate purified sGC enzyme.

Protocol: Direct sGC Activation Assay [6][8]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4), a substrate mix containing 3 mM MgCl₂ and 0.5 mM GTP (including a tracer amount of [α-³²P]GTP for radiometric detection), and serial dilutions of the test compound (e.g., cinaciguat).

-

Enzyme Preparation: Use purified recombinant sGC. To specifically measure sGC activator potency, induce the heme-free state by adding a detergent like Tween 20 to the enzyme preparation (e.g., 0.5% v/v final concentration).

-

Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, purified heme-free sGC (e.g., 50 ng), and the test compound at various concentrations.

-

Incubation: Initiate the enzymatic reaction by adding the GTP substrate mix. Incubate at 37°C for a fixed time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like 125 mM zinc acetate (B1210297) followed by 140 mM sodium carbonate to precipitate the unreacted GTP.

-

Product Separation: Centrifuge the samples. Separate the soluble product, [³²P]cGMP, from the precipitated [α-³²P]GTP using alumina (B75360) column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cGMP using a scintillation counter. Convert counts to pmol cGMP/min/mg protein to determine enzyme activity. Plot activity against compound concentration to determine the EC₅₀.

Intracellular cGMP Measurement Assay

This cell-based assay quantifies the accumulation of cGMP within cells following treatment with an sGC activator.

Protocol: cGMP Competitive ELISA [6][19][20]

-

Cell Culture: Seed a relevant cell line (e.g., human endothelial cells, CHO cells) in a 96-well plate and grow to near confluency.

-

PDE Inhibition: Aspirate the culture medium. Pre-incubate the cells for 15-30 minutes at 37°C in a serum-free medium containing a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX. This crucial step prevents the enzymatic degradation of newly synthesized cGMP.

-

Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells by aspirating the medium and adding 100 µL of 0.1 M HCl to each well. Incubate for 10-20 minutes at room temperature.

-

ELISA Procedure:

-

Neutralize or dilute the acidic cell lysates.

-

Perform a competitive ELISA according to the manufacturer's instructions (e.g., Cayman Chemical, Cell Biolabs). This typically involves adding the lysate, a cGMP-horseradish peroxidase (HRP) conjugate, and a cGMP-specific antibody to an antibody-binding plate.

-

Following incubation and washing steps, add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of cGMP in the sample.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the cGMP concentration in each sample using a standard curve. Normalize the results to the total protein content of the cell lysate.

Conclusion and Future Directions

sGC activators represent a targeted therapeutic strategy, precisely addressing the enzymatic dysfunction that occurs under conditions of oxidative stress. The journey from first-generation intravenous compounds like cinaciguat to orally available, next-generation agents like runcaciguat highlights the rapid progress in this field. Preclinical and clinical data have demonstrated their potential to treat a range of complex cardiorenal diseases, including chronic kidney disease, heart failure, and pulmonary hypertension.[11][16][21] The continued development of novel activators, such as the inhaled mosliciguat for targeted lung delivery and avenciguat (B11929479) for fibrotic diseases, underscores the broad therapeutic promise of this class.[21][22] Future research will focus on expanding their clinical applications and further elucidating their long-term efficacy and safety profiles in diverse patient populations.

References

- 1. research.rug.nl [research.rug.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ataciguat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Our Science | Pulmovant [pulmovant.com]

- 6. benchchem.com [benchchem.com]

- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]

- 16. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medscape.com [medscape.com]

- 18. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - UCL Discovery [discovery.ucl.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Molecular Target of sGC Activators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Molecular Target: Soluble Guanylate Cyclase (sGC)

Soluble guanylate cyclase is a heterodimeric enzyme composed of an α and a β subunit.[1][2] The most common isoform is the α1β1 heterodimer.[2] Each subunit consists of an N-terminal heme-nitric oxide/oxygen (H-NOX) binding domain, a Per-ARNT-Sim (PAS) domain, a coiled-coil domain, and a C-terminal catalytic domain.[2] The β1 subunit contains a prosthetic heme group that serves as the binding site for nitric oxide (NO).[1] Under normal physiological conditions, NO binding to the ferrous (Fe²⁺) heme iron triggers a conformational change in sGC, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2]

In pathophysiological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the entire heme group can be lost, rendering the enzyme unresponsive to NO.[3][4] It is this oxidized or heme-free form of sGC that is the primary molecular target of sGC activators.[3][4]

Mechanism of Action of sGC Activators

sGC activators function by directly binding to and activating the oxidized or heme-free sGC, independent of nitric oxide.[1][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that sGC activators, such as cinaciguat (B1243192), occupy the heme pocket within the H-NOX domain of the sGC β1 subunit.[5][6] By binding to this site, they mimic the effect of the heme group and induce a conformational change that activates the enzyme's catalytic activity.[5][6] This leads to the synthesis of cGMP from GTP.[1]

The activation of sGC by activators results in the accumulation of intracellular cGMP.[7] cGMP, in turn, activates downstream effectors, primarily protein kinase G (PKG), which mediates a wide range of physiological responses, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis.[1][7]

Signaling Pathway of sGC Activation

Caption: Signaling pathway of sGC activation by an sGC activator.

Quantitative Data for Representative sGC Activators

The following tables summarize key quantitative data for well-characterized sGC activators. It is important to note that specific data for "sGC activator 1 (example 10B)" is not publicly available.

Table 1: In Vitro Potency and Efficacy of sGC Activators

| Compound | Assay | Target State | EC₅₀ (nM) | Eₘₐₓ (fold stimulation) | Reference |

| Cinaciguat (BAY 58-2667) | Purified sGC activity | Heme-free | Low nM range | Potent activation | [8] |

| Cinaciguat (BAY 58-2667) | cGMP accumulation (endothelial cells) | Oxidized (ODQ-treated) | 200 | 134-fold | [9] |

| GSK2181236A | P-VASP formation (cells) | Oxidized (ODQ-treated) | Potent (pEC₅₀ available) | Significant increase | [10] |

Table 2: In Vitro Binding Affinity of sGC Activators

| Compound | Assay | Target | K_d (nM) | Reference |

| Cinaciguat (BAY 58-2667) | Radioligand binding | Heme-free sGC | Low nM range | [8] |

Experimental Protocols

sGC Enzyme Activity Assay (Purified Enzyme)

This protocol measures the direct effect of an sGC activator on the catalytic activity of purified sGC.

Materials:

-

Purified sGC enzyme

-

sGC activator of interest

-

Assay buffer (e.g., 50 mM TEA, pH 7.4, 5 mM MgCl₂, 1 mM GTP)

-

[α-³²P]GTP (for radiometric detection) or a cGMP detection kit (e.g., ELISA, TR-FRET)

-

ODQ (1H-[5][7][11]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the oxidized state (optional)

Procedure:

-

Enzyme Preparation: If assessing activation of oxidized sGC, pre-incubate the purified enzyme with ODQ (e.g., 10 µM) for 10-15 minutes at 37°C. For heme-free sGC, the purification process may already yield the apo-enzyme, or it can be induced with detergents like Tween-20.[12]

-

Reaction Setup: In a reaction tube, combine the assay buffer, purified sGC, and varying concentrations of the sGC activator.

-

Initiate Reaction: Start the reaction by adding GTP (and [α-³²P]GTP if applicable).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detection: Quantify the amount of cGMP produced using a suitable method. For radiometric assays, separate [α-³²P]cGMP from [α-³²P]GTP using chromatography. For immunoassays, follow the manufacturer's protocol.

-

Data Analysis: Plot the cGMP concentration against the activator concentration to determine EC₅₀ and Eₘₐₓ values.

Experimental Workflow for sGC Enzyme Activity Assay

Caption: Workflow for an in vitro sGC enzyme activity assay.

Cellular cGMP Accumulation Assay

This cell-based assay measures the ability of an sGC activator to increase intracellular cGMP levels.

Materials:

-

A suitable cell line expressing sGC (e.g., vascular smooth muscle cells, CHO cells stably expressing sGC)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

sGC activator of interest

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercial cGMP immunoassay kit (ELISA or TR-FRET)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Pre-treatment: Wash the cells and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.[13]

-

Compound Treatment: Add varying concentrations of the sGC activator to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.[13]

-

Lysate Collection: Incubate for 10-20 minutes to ensure complete lysis, then collect the cell lysates.

-

cGMP Measurement: Centrifuge the lysates to remove debris and measure the cGMP concentration in the supernatant using a commercial immunoassay kit, following the manufacturer's instructions.

-

Data Normalization: Normalize the cGMP concentration to the total protein concentration of the cell lysate.

-

Data Analysis: Plot the normalized cGMP concentration against the activator concentration to determine the EC₅₀ value.

Experimental Workflow for Cellular cGMP Assay

Caption: Workflow for a cell-based cGMP accumulation assay.

Conclusion

sGC activators represent a novel and promising therapeutic approach for diseases associated with impaired NO-sGC-cGMP signaling. Their unique mechanism of action, targeting the oxidized and heme-free forms of sGC, allows for the restoration of cGMP production in environments of high oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of these compounds, from direct enzyme activity to cellular signaling. Further research into specific activators and their interactions with different sGC isoforms will continue to advance our understanding and the therapeutic potential of this important class of drugs.

References

- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]

- 2. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pharmacodynamics of Soluble Guanylate Cyclase (sGC) Activators: A Technical Guide

This technical guide provides an in-depth overview of the pharmacodynamics of soluble guanylate cyclase (sGC) activators, a class of therapeutic agents that target the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals.

Introduction to sGC Activators

Soluble guanylate cyclase (sGC) is a critical enzyme in the cardiovascular system, acting as the intracellular receptor for nitric oxide (NO).[1][2] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3] cGMP, in turn, mediates a variety of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and reduction of inflammation.[1][3]

In various pathophysiological states, such as hypertension, heart failure, and atherosclerosis, the bioavailability of NO is impaired due to oxidative stress.[1][3] This oxidative stress can also lead to the oxidation of the heme moiety within sGC, rendering the enzyme insensitive to NO.[3][4] sGC activators are a class of compounds that directly activate sGC, particularly in its oxidized or heme-free state, thus bypassing the need for NO.[3][5] This mechanism distinguishes them from sGC stimulators, which primarily act on the reduced, heme-containing form of the enzyme and work synergistically with NO.[3][5][6]

Mechanism of Action and Signaling Pathway

sGC activators bind to a specific allosteric site on the sGC enzyme, inducing a conformational change that mimics the effect of NO binding and leads to enzyme activation.[7] This results in increased production of cGMP and subsequent downstream signaling. The first-in-class sGC activator, YC-1, was found to stimulate sGC independently of NO.[7][8] Newer agents, such as cinaciguat (B1243192) (BAY 58-2667) and runcaciguat, have been developed with improved potency and selectivity for the oxidized form of sGC.[2][3][9][10]

The signaling pathway is illustrated below:

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of sGC activators have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data for representative compounds.

In Vitro sGC Activation and cGMP Production

| Compound | System | Condition | EC50 (nM) | Max Activation (fold-increase) | Reference |

| YC-1 | Purified sGC | NO-independent | ~10,000 | ~10 | [3] |

| Cinaciguat | Recombinant human sGC | Heme-oxidized (in presence of ODQ) | 1.3 ± 0.6 | 114.0 ± 23.3 nmol/L cGMP (Emax) | [2] |

| TY-55002 | Recombinant human sGC | Heme-oxidized (in presence of ODQ) | 7.6 ± 3.3 | 156.1 ± 38.8 nmol/L cGMP (Emax) | [2] |

| Runcaciguat | Murine kidney slices | Oxidative stress (ODQ) | - | Significant increase in glomerular cGMP | [9] |

Ex Vivo Vasodilation

| Compound | Tissue | Pre-constrictor | Condition | EC50 (µM) | Reference |

| YC-1 | Rabbit aorta | Phenylephrine (B352888) | Endothelium-independent | 0.3-300 (concentration range) | [8] |

| Cinaciguat | Rat aorta | Phenylephrine | - | - | [2] |

| Runcaciguat | Murine afferent arterioles | Angiotensin II | L-NAME (NO deficiency) | - | [9] |

| BAY-543 | Murine efferent arterioles | Angiotensin II | ODQ (oxidative stress) | - | [9] |

In Vivo Hemodynamic Effects

| Compound | Species | Model | Route | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |

| YC-1 | Rat | Hypertension | IV | - | Significant reduction | [3] |

| Cinaciguat | Dog | Anesthetized | IV | - | Dose-dependent decrease | [3] |

| Cinaciguat | Healthy Volunteers | IV Infusion | 50-250 mcg/h | Decrease in diastolic BP, no significant change in systolic BP | [1] | |

| BAY 60-2770 | Rat | Intact chest | IV | - | Dose-related decrease | [1] |

| Riociguat | Healthy Pigs | - | - | - | More pronounced systemic than pulmonary vasodilation | [11] |

Key Experimental Protocols

Measurement of cGMP Levels

This is a competitive immunoassay for the quantitative determination of cGMP in cell lysates or tissue homogenates.[12][13]

Workflow:

Detailed Protocol:

-

Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.[12] Create a serial dilution of the cGMP standard to generate a standard curve.[12] Cell or tissue lysates should be prepared using a suitable lysis buffer containing a phosphodiesterase inhibitor to prevent cGMP degradation.[14]

-

Competitive Reaction: Add 50 µL of each standard and sample to the appropriate wells of the anti-cGMP antibody-coated microplate.[12] Then, add 25 µL of HRP-conjugated cGMP and 50 µL of anti-cGMP antibody to each well.[12] Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[12]

-

Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[12]

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[12]

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[12]

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the amount of cGMP in the sample.[12][13] Use this curve to determine the cGMP concentration in the samples.[12]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method offers a homogeneous assay format and is suitable for high-throughput screening.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity and can be used to multiplex with other analytes.[12]

-

Radioimmunoassay (RIA): A highly sensitive competitive immunoassay using a radiolabeled cGMP, though it requires handling of radioactive materials.[12]

Assessment of Vascular Relaxation

This ex vivo method is used to assess the direct vasodilatory effects of compounds on blood vessels.[8][16]

Workflow:

Detailed Protocol:

-

Tissue Preparation: The thoracic aorta is carefully dissected from an animal model (e.g., rabbit, rat) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.[8]

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability: The rings are allowed to equilibrate for a period under a resting tension. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (KCl).[9]

-

Experimental Procedure: After washing and returning to baseline tension, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine to an EC₈₀ concentration.[16] Once a stable contraction is achieved, cumulative concentrations of the sGC activator are added to the organ bath, and the changes in isometric tension are recorded.[8]

-

Data Analysis: The relaxation response is calculated as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.

Conclusion

sGC activators represent a novel and promising therapeutic approach for cardiovascular diseases, particularly those associated with endothelial dysfunction and oxidative stress. Their unique mechanism of action, which involves the direct activation of oxidized or heme-free sGC, allows them to restore cGMP signaling in a diseased environment where NO-dependent pathways are compromised. The pharmacodynamic effects of sGC activators, including potent vasodilation and reduction in blood pressure, have been well-documented in a range of preclinical and clinical studies. Further research and clinical development of this class of compounds hold the potential to provide significant benefits for patients with a variety of cardiovascular and cardiopulmonary conditions.[3]

References

- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]

- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics of Soluble Guanylate Cyclase (sGC) Activators in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its reduced ferrous (Fe²⁺) state, sGC is activated by NO, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a key second messenger, mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2][3] However, under conditions of oxidative stress, the heme moiety of sGC can be oxidized to the ferric (Fe³⁺) state or lost entirely, rendering the enzyme insensitive to NO.[4]

sGC activators are a class of pharmacological agents that target these oxidized or heme-free forms of sGC, restoring cGMP production independently of NO.[4] This unique mechanism of action makes them a promising therapeutic strategy for cardiovascular diseases and other conditions associated with impaired NO-sGC-cGMP signaling. This technical guide provides a comprehensive overview of the pharmacokinetics of key sGC activators in various animal models, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to support preclinical research and drug development efforts.

The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling cascade is initiated by the synthesis of NO by nitric oxide synthase (NOS). NO then diffuses into target cells and binds to the heme group of sGC, triggering a conformational change that activates the enzyme. The subsequent increase in intracellular cGMP levels activates downstream effectors, primarily protein kinase G (PKG), which in turn phosphorylates various target proteins to elicit a physiological response. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP, thus terminating the signal.[1][2][5]

Diagram of the NO-sGC-cGMP Signaling Pathway:

Caption: The NO-sGC-cGMP signaling pathway and the site of action for sGC activators.

Pharmacokinetics of sGC Activators in Animal Models

This section summarizes the available pharmacokinetic data for key sGC activators in common preclinical animal models. The data is presented in tabular format for ease of comparison.

Cinaciguat (B1243192) (BAY 58-2667)

Cinaciguat is a well-characterized sGC activator that has been investigated in various animal species.

Table 1: Pharmacokinetic Parameters of Cinaciguat in Animal Models

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |

| Rat | IV | 1 mg/kg | - | - | - | 0.8 | - | [6] |

| Rat | PO | 10 mg/kg | 130 | 0.5 | 330 | 1.1 | 13 | [6] |

| Dog | IV | 0.1 mg/kg | - | - | - | 1.2 | - | [7] |

| Dog | PO | 1 mg/kg | 25 | 1.0 | 80 | 1.5 | 8 | [7] |

| Monkey (Cynomolgus) | IV | 0.05 mg/kg | - | - | - | 1.0 | - | [7] |

| Monkey (Cynomolgus) | PO | 0.5 mg/kg | 15 | 1.5 | 50 | 1.3 | 10 | [7] |

Note: Data are presented as approximate values compiled from various sources. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Ataciguat (B1666109) (HMR1766)

Ataciguat is another sGC activator that has been evaluated in preclinical models. While extensive quantitative data is not publicly available, preclinical studies in mice have shown that ataciguat can slow the progression of aortic valve calcification.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic assessment of sGC activators.

Animal Models and Husbandry

Pharmacokinetic studies are typically conducted in male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. Animals are housed in controlled environments with standard diet and water ad libitum.

Drug Administration

Oral Administration (Gavage): For oral administration in rats, a gavage needle is used to deliver a specific volume of the drug formulation directly into the stomach. The volume is typically calculated based on the animal's body weight.[6]

Workflow for Oral Gavage in Rats:

Caption: A typical workflow for performing oral gavage in a rat.

Intravenous Administration: For intravenous administration, the drug is typically infused or injected into a suitable vein, such as the tail vein in rats or a cephalic or saphenous vein in dogs and monkeys.

Blood Sampling

Blood samples are collected at predetermined time points post-dosing to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Common blood collection sites include the tail vein or retro-orbital sinus in rats, and cephalic or jugular veins in dogs and monkeys.[9][10][11][12][13]

Typical Blood Sampling Schedule for a Rat Pharmacokinetic Study:

| Route | Time Points (hours) |

| IV | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |

| PO | 0.25, 0.5, 1, 2, 4, 8, 24 |

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying sGC activators in plasma samples due to its high sensitivity and selectivity.[14][15][16][17][18]

General LC-MS/MS Protocol for Cinaciguat Quantification:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized using electrospray ionization (ESI) in positive or negative mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Workflow for LC-MS/MS Analysis:

References

- 1. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. currentseparations.com [currentseparations.com]

- 10. researchgate.net [researchgate.net]

- 11. einsteinmed.edu [einsteinmed.edu]

- 12. research.vt.edu [research.vt.edu]

- 13. cea.unizar.es [cea.unizar.es]

- 14. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. jfda-online.com [jfda-online.com]

- 17. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]

- 18. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Soluble Guanylate Cyclase (sGC) Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It acts as the intracellular receptor for NO, and upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] The NO-sGC-cGMP pathway is fundamental to a myriad of physiological processes, most notably vasodilation, inhibition of platelet aggregation, and neurotransmission. In pathological states characterized by oxidative stress, such as cardiovascular diseases, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. sGC activators are a class of small molecules that target and activate these oxidized or heme-free forms of sGC, thereby restoring cGMP signaling in a diseased environment. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of sGC activators, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.

The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the reduced (Fe²⁺) heme cofactor of sGC. This binding event triggers a conformational change in sGC, leading to a significant increase in its catalytic activity and the subsequent production of cGMP. cGMP then activates protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

In disease states associated with high oxidative stress, reactive oxygen species can oxidize the ferrous (Fe²⁺) heme of sGC to the ferric (Fe³⁺) state. This oxidized enzyme is unresponsive to NO. Further, the oxidized heme can be lost from the enzyme, resulting in a heme-free apo-sGC which is also inactive. sGC activators circumvent this pathological roadblock by directly binding to and activating these NO-insensitive forms of the enzyme.

Structure-Activity Relationship (SAR) of sGC Activators

The development of potent and selective sGC activators has been a focus of medicinal chemistry efforts. The general pharmacophore for many sGC activators consists of a central scaffold with appended acidic and lipophilic moieties.

Quantitative SAR Data

The following table summarizes the in vitro potency of a series of sGC activators from the discovery of runcaciguat.[2] The minimum effective concentration (MEC) required for a ≥ 3-fold activation of sGC and the half-maximal effective concentration (EC50) in a cGMP reporter cell line are presented.

| Compound | R¹ | R² | R³ | MEC (nM) | EC50 (nM) |

| 4 | H | H | CO₂H | 10 | - |

| 5 | H | H | CO₂H | 3 | 27 |

| 7 | H | H | Benzoic Acid | 10 | - |

| 9 | H | Cyclopropyl | CO₂H | 3 | - |

| 15 | F | H | CO₂H | 1 | 11 |

| 45 (Runcaciguat) | F | H | Tetrazole | - | 11.2 |

Data extracted from "Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042)"[2]. The EC50 values were determined in a cGMP reporter cell line. MEC is the minimum effective concentration for ≥ 3-fold sGC activation.

Key SAR Insights:

-

Acidic Moiety: The presence of a carboxylic acid or a bioisostere like tetrazole is crucial for activity.

-

Aromatic Substitution: Introduction of a fluorine atom on the phenyl ring (e.g., compound 15 and runcaciguat ) generally enhances potency.

-

Lipophilic Group: The nature of the lipophilic substituent (R²) influences both potency and pharmacokinetic properties.

Experimental Protocols

The characterization of sGC activators involves a series of in vitro and cell-based assays to determine their potency, efficacy, and mechanism of action.

In Vitro sGC Activity Assay

This assay directly measures the ability of a compound to activate purified sGC.

Workflow:

References

An In-depth Technical Guide: sGC Activators vs. Nitric Oxide Donors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. Pharmacological manipulation of this pathway has proven therapeutic value, primarily through two major classes of compounds: traditional nitric oxide (NO) donors and the newer class of sGC activators. This technical guide provides a detailed comparative analysis of a representative sGC activator, often exemplified by compounds like YC-1 and cinaciguat (B1243192), and various classes of NO donors. It delves into their distinct mechanisms of action, presents a compilation of their quantitative effects on key physiological parameters, outlines detailed experimental protocols for their evaluation, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Nitric oxide, a gaseous signaling molecule, is endogenously produced by nitric oxide synthases (NOS) and plays a crucial role in vasodilation. Its primary intracellular receptor is soluble guanylate cyclase (sGC), a heterodimeric heme-containing enzyme. Upon NO binding to the ferrous heme moiety of sGC, the enzyme undergoes a conformational change, leading to a significant increase in the synthesis of the second messenger, cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates protein kinase G (PKG), which mediates downstream signaling events culminating in vasorelaxation and inhibition of platelet aggregation.[2][3]

Nitric oxide donors have been a mainstay in cardiovascular therapy for decades. These compounds act by releasing NO or a related redox species, thereby supplementing the endogenous NO supply.[4][5] They can be broadly classified into those that release NO spontaneously and those that require enzymatic biotransformation.[4]

sGC activators represent a novel class of therapeutic agents that directly target the sGC enzyme.[3][6] A key distinction within this class is between sGC stimulators and sGC activators. sGC stimulators enhance the sensitivity of the reduced (ferrous) form of sGC to NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO.[2][3] In contrast, sGC activators, the focus of this guide, are designed to activate sGC that is in an oxidized (ferric) or heme-free state, conditions under which the enzyme is unresponsive to NO.[3][6] This property makes sGC activators particularly promising in disease states associated with oxidative stress, where NO bioavailability is compromised and sGC may be oxidized.[6]

This guide will focus on a representative sGC activator, which for the purpose of this document will be referred to as "sGC Activator 1," drawing upon data from well-characterized activators like YC-1 and cinaciguat.

Mechanism of Action

This compound

This compound bypasses the need for endogenous or exogenous NO. These compounds directly bind to and activate sGC, particularly when the enzyme's heme group is in an oxidized state or has been lost entirely.[3][6] This mechanism is critically important in pathological conditions characterized by high oxidative stress, where reactive oxygen species can oxidize the ferrous iron of the sGC heme group to the ferric state, rendering it insensitive to NO. By activating this NO-unresponsive form of sGC, sGC activators can restore cGMP signaling in environments where NO donors would be ineffective.[6]

Nitric Oxide Donors

Nitric oxide donors function by releasing NO, which then diffuses to and activates sGC in target cells.[4][5] The mechanism of NO release varies among different classes of donors:

-

Organic Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate): These compounds require enzymatic bioactivation, a process that involves mitochondrial aldehyde dehydrogenase (ALDH2) and the presence of thiol compounds like cysteine, to release NO.[7]

-

Sodium Nitroprusside (SNP): This agent spontaneously releases NO in the presence of reducing agents and light, without the need for enzymatic conversion.[4]

-

Sydnonimines (e.g., Molsidomine): These are prodrugs that are metabolized in the liver to their active form, which then spontaneously releases NO.[4]

-

Diazeniumdiolates (NONOates): These compounds spontaneously decompose under physiological conditions to release two molecules of NO.[8]

Signaling Pathways

This compound Signaling Pathway

The signaling cascade initiated by this compound is more direct in its initial step compared to NO donors.

Caption: this compound Signaling Pathway.

Nitric Oxide Donor Signaling Pathway

The signaling pathway for NO donors involves an initial step of NO release and subsequent diffusion.

Caption: Nitric Oxide Donor Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies, comparing the efficacy of representative sGC activators and nitric oxide donors. It is important to note that these values can vary depending on the specific experimental conditions, tissues, and species used.

Table 1: Vasodilation (Aortic Rings)

| Compound | Class | EC50 (µM) | Species | Reference |

| YC-1 | sGC Activator | 1.9 | Rat | [9] |

| Cinaciguat | sGC Activator | ~0.2 | Porcine | [10] |

| Sodium Nitroprusside (SNP) | NO Donor | ~0.008 - 0.03 | Rat | [11][12] |

| Nitroglycerin (NTG) | NO Donor | Varies significantly with tolerance development | Rat | [13] |

| Authentic NO | NO | ~0.0097 - 0.34 | Rat | [14] |

Table 2: cGMP Elevation

| Compound | Class | Fold Increase over Basal (approx.) | Cell/Tissue Type | Reference |

| YC-1 | sGC Activator | ~6-fold | Rabbit Platelets | [3] |

| Cinaciguat | sGC Activator | >10-fold (enhanced in oxidized state) | Ovine Fetal PASMCs | [15][16] |

| Sodium Nitroprusside (SNP) | NO Donor | ~5 to 17-fold | Human Platelets | [7] |

| Nitroglycerin (NTG) | NO Donor | Varies, can be significant but prone to tolerance | Rat Aorta | [13] |

Table 3: Platelet Aggregation Inhibition

| Compound | Class | IC50 (µM) (agonist-dependent) | Species | Reference |

| YC-1 | sGC Activator | 2.1 - 59.3 | Human | [3] |

| Riociguat (B1680643) | sGC Stimulator | >50 (in whole blood) | Human | [17][18] |

| Sodium Nitroprusside (SNP) | NO Donor | ~0.27 (in normal subjects) | Human | [7] |

| Cinaciguat | sGC Activator | Potent inhibitor | In vitro data | [19] |

Experimental Protocols

Measurement of cGMP Levels using ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell or tissue lysates.

Workflow:

Caption: cGMP Measurement by ELISA Workflow.

Detailed Methodology:

-

Sample Preparation:

-

For cultured cells, wash with PBS and lyse in 0.1 M HCl for 10 minutes. Centrifuge to pellet debris and collect the supernatant.

-

For tissues, homogenize in 5-10 volumes of 5% trichloroacetic acid (TCA). Centrifuge and extract the supernatant with water-saturated diethyl ether to remove TCA.

-

Determine protein concentration of the lysate for normalization.

-

-

Assay Procedure (based on commercially available kits):

-

Prepare cGMP standards according to the kit instructions.

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

-

Add a cGMP-horseradish peroxidase (HRP) conjugate and a specific rabbit anti-cGMP antibody to each well.

-

Incubate for 2 hours at room temperature with gentle shaking. During this incubation, sample cGMP and the cGMP-HRP conjugate compete for binding to the anti-cGMP antibody.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The HRP on the bound conjugate will catalyze a color change.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

The intensity of the color is inversely proportional to the cGMP concentration in the sample. Calculate the cGMP concentration from a standard curve generated with the known standards.[1][8][20][21][22]

-

Ex Vivo Vasodilation Assessment (Aortic Ring Assay)

This protocol describes the preparation and use of isolated aortic rings to assess the vasodilatory effects of test compounds.

Workflow:

Caption: Aortic Ring Vasodilation Assay Workflow.

Detailed Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat or mouse and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.

-

-

Organ Bath Setup:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

-

Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Wash the rings and allow them to return to baseline.

-

Induce a submaximal, stable contraction with a vasoconstrictor agonist (e.g., phenylephrine).

-

Once the contraction has plateaued, add the test compound (sGC activator or NO donor) in a cumulative manner, allowing the relaxation to stabilize at each concentration.

-

Record the changes in isometric tension.

-

-

Data Analysis:

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the use of light transmission aggregometry (LTA) to measure the inhibitory effect of compounds on platelet aggregation.

Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of carbon monoxide-induced relaxation of rat aorta by YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrovasodilators and cGMP inhibit human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppressed anti-aggregating and cGMP-elevating effects of sodium nitroprusside in platelets from patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of isoliquiritigenin and YC-1 in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversal of nitroglycerin tolerance in vitro by the cGMP-phosphodiesterase inhibitor zaprinast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potency of authentic nitric oxide in inducing aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiplatelet effects of aspirin are not affected by the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Comparison of the effects of nitric oxide synthase inhibition and guanylate cyclase inhibition on vascular contraction in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A physiologically relevant role for NO stored in vascular smooth muscle cells: A novel theory of vascular NO signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Platelets and Cardioprotection: The Role of Nitric Oxide and Carbon Oxide [mdpi.com]

- 24. iPSC-Derived Platelets Depleted of HLA Class I Are Inert to Anti-HLA Class I and Natural Killer Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of YC-1: A First-in-Class Soluble Guanylate Cyclase Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YC-1 stands as a pioneering molecule in the field of cardiovascular pharmacology, being the first identified direct activator of soluble guanylate cyclase (sGC).[1] Unlike traditional nitric oxide (NO) donors, YC-1 stimulates sGC independently of NO, offering a novel therapeutic avenue for conditions associated with impaired NO signaling.[1][2] This technical guide provides a comprehensive overview of the preclinical data for YC-1, focusing on its mechanism of action, key experimental findings, and detailed methodologies.

Core Mechanism of Action

YC-1 exerts its primary effect by directly activating soluble guanylate cyclase (sGC), the key enzyme in the NO signaling pathway.[1] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes.[3][4] The elevated intracellular cGMP levels trigger a cascade of downstream effects, most notably vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.[3][4]

A key characteristic of YC-1 is its dual mechanism of action. Beyond sGC activation, it also acts as a phosphodiesterase (PDE) inhibitor, preventing the breakdown of cGMP and thereby prolonging its signaling effects.[1] This synergistic action contributes to its potent and sustained physiological responses.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on YC-1.

Table 1: Vasodilatory Effects of YC-1

| Parameter | Value | Species/Tissue | Conditions |

| Concentration Range for Relaxation | 0.3–300 μM | Rabbit Aortic Rings | Endothelium-independent |

| Inhibition by ODQ (10 μM) | 59% (at 100 μM YC-1) | Rabbit Aortic Rings | - |

Table 2: Effects of YC-1 on cGMP Levels and PDE Activity

| Parameter | Value | Species/Tissue/Enzyme | Conditions |

| cGMP Elevation | Sustained elevation | Rabbit Aortic Rings | Accompanied long-lasting inhibition of phenylephrine-induced contraction |

| PDE Inhibition (IC50) | PDE2: 31.6 μM | In vitro | Cyclic GMP-stimulated |

| PDE3: 51.3 μM | In vitro | Cyclic GMP-inhibited | |

| PDE4: 8.5 μM | In vitro | Cyclic AMP-specific |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Vascular Tone Assessment in Isolated Rabbit Aortic Rings

Objective: To determine the vasoactive properties of YC-1.

Protocol:

-

Tissue Preparation: Aortas were isolated from rabbits and cut into rings. The endothelium was either left intact or mechanically removed.

-

Mounting: Aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Contraction: Rings were pre-contracted with phenylephrine (B352888) (PE) to induce a stable tone.

-

Drug Application: Cumulative concentrations of YC-1 (0.3–300 μM) were added to the organ bath to assess its relaxant effect.

-

Inhibitor Studies: To investigate the role of sGC, the sGC inhibitor 1-H-[1][3][5]oxadiazole[4,3-a]quinoxalin-1-one (ODQ) was added prior to YC-1 application in some experiments.

-

Data Analysis: The relaxation response was measured as a percentage decrease from the pre-contracted tone.

Measurement of Intracellular cGMP Content

Objective: To quantify the effect of YC-1 on intracellular cGMP levels.

Protocol:

-

Tissue Preparation and Treatment: Isolated rabbit aortic rings were prepared and treated with YC-1 or control compounds as described in the vascular tone assessment protocol.

-

Sample Collection: At specified time points, the aortic rings were rapidly frozen in liquid nitrogen to halt enzymatic activity.

-

Homogenization: The frozen tissues were homogenized in an appropriate buffer.

-

cGMP Extraction: The homogenates were processed to extract cyclic nucleotides.

-

Quantification: The concentration of cGMP in the extracts was determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Normalization: cGMP levels were normalized to the protein content of the tissue homogenate.

In Vitro Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of YC-1 on various PDE isoforms.

Protocol:

-

Enzyme Source: Purified recombinant PDE isoforms (PDE1-5) were used.

-

Assay Buffer: The assay was conducted in a buffer containing the respective cyclic nucleotide substrate (cGMP or cAMP).

-

Incubation: YC-1 at various concentrations was pre-incubated with the PDE enzyme.

-

Reaction Initiation: The reaction was initiated by the addition of the substrate.

-

Reaction Termination: The reaction was stopped after a defined incubation period.

-

Product Quantification: The amount of hydrolyzed substrate was quantified.

-

IC50 Determination: The concentration of YC-1 that produced 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-response curve.

Summary and Future Directions

The preclinical data for YC-1 firmly establish it as a potent, NO-independent activator of soluble guanylate cyclase with an additional mechanism of PDE inhibition.[1] Its ability to induce sustained vasodilation and increase intracellular cGMP levels highlights its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction and reduced NO bioavailability.[1][3] The provided experimental protocols offer a foundational framework for further investigation into the pharmacological properties of YC-1 and other sGC activators. Future research should focus on the in vivo efficacy and safety profile of this class of compounds in relevant animal models of cardiovascular disease.

References

- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to sGC Activator 1's Effect on Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of soluble guanylate cyclase (sGC) activators, with a focus on their role in promoting smooth muscle relaxation. This document delves into the core signaling pathways, presents key quantitative data for prominent sGC activators, and offers detailed experimental protocols for researchers in the field.

Core Signaling Pathway of sGC Activation and Smooth Muscle Relaxation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. In its native state, sGC contains a reduced ferrous (Fe²⁺) heme moiety, which acts as a receptor for NO. The binding of NO to this heme group triggers a conformational change in the sGC enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] This increase in intracellular cGMP is the primary driver of smooth muscle relaxation.[2]